

Application Note & Protocol: Quantitative Analysis of 4-(2-Hydroxyethyl)indolin-2-one

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Compound of Interest

Compound Name: 4-(2-Hydroxyethyl)indolin-2-one

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Abstract

This document provides detailed application notes and protocols for the quantitative analysis of **4-(2-Hydroxyethyl)indolin-2-one**, a key intermediate in the synthesis of several pharmacologically active compounds. The methods described herein are intended for researchers, scientists, and drug development professionals. Two primary analytical techniques are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity and high-specificity quantification, particularly in complex matrices.

Introduction

4-(2-Hydroxyethyl)indolin-2-one is a crucial building block in the synthesis of various pharmaceutical agents, including dopamine receptor agonists like Ropinirole. Accurate and precise quantification of this intermediate is essential for process optimization, quality control of starting materials, and stability studies. This application note outlines validated methods for the determination of **4-(2-Hydroxyethyl)indolin-2-one**, ensuring reliable and reproducible results.

Analytical Methods

Two primary methods are presented for the quantification of **4-(2-Hydroxyethyl)indolin-2-one**: a robust HPLC-UV method for general purposes and a highly sensitive LC-MS/MS method for

trace-level analysis in complex sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of **4-(2-Hydroxyethyl)indolin-2-one** in bulk material and simple formulations where high sensitivity is not a primary requirement.

Parameter	Condition
Column	C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Isocratic elution with Acetonitrile:Water (30:70, v/v) with 0.1% Formic Acid
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 µL
UV Detection	254 nm
Run Time	10 minutes

Parameter	Result
Linearity (R ²)	> 0.999
Range	1 - 100 µg/mL
Limit of Detection (LOD)	0.2 µg/mL
Limit of Quantification (LOQ)	0.6 µg/mL
Accuracy (% Recovery)	98.5% - 101.2%
Precision (% RSD)	< 2.0%

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the quantification of **4-(2-Hydroxyethyl)indolin-2-one** in complex biological matrices such as plasma or for trace impurity analysis, offering superior sensitivity and selectivity.

Parameter	Condition
Column	UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 μ m)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Elution	5% B to 95% B over 3 minutes, hold for 1 minute, return to 5% B and equilibrate for 1 minute
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z)	178.1
Product Ions (m/z)	134.1 (Quantifier), 106.1 (Qualifier)
Collision Energy	Optimized for the specific instrument
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C

Parameter	Result
Linearity (R^2)	> 0.998
Range	0.1 - 100 ng/mL
Limit of Detection (LOD)	0.03 ng/mL
Limit of Quantification (LOQ)	0.1 ng/mL
Accuracy (% Recovery)	97.2% - 102.5%
Precision (% RSD)	< 5.0%

Experimental Protocols

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **4-(2-Hydroxyethyl)indolin-2-one** reference standard and dissolve in 10 mL of methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (for HPLC-UV) or a 50:50 mixture of methanol and water (for LC-MS/MS) to achieve concentrations within the desired calibration range.

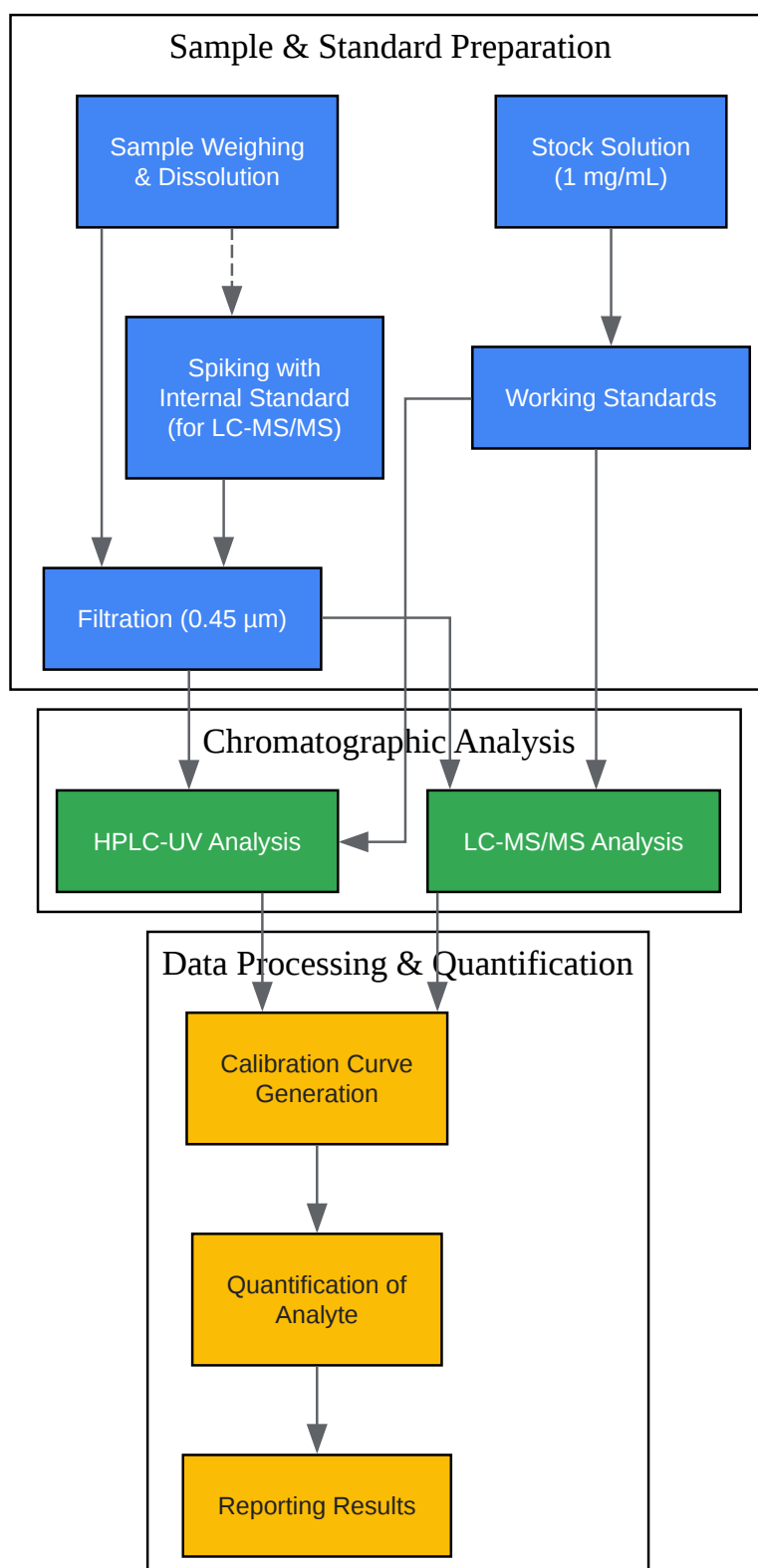
Sample Preparation (Bulk Material): Accurately weigh a known amount of the sample, dissolve it in the appropriate solvent (e.g., methanol), and dilute to a final concentration within the linear range of the method. Filter the sample through a 0.45 μ m syringe filter before injection.

Sample Preparation (Biological Matrix - Plasma):

- **Protein Precipitation:** To 100 μ L of plasma sample, add 300 μ L of acetonitrile containing the internal standard.
- Vortex for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

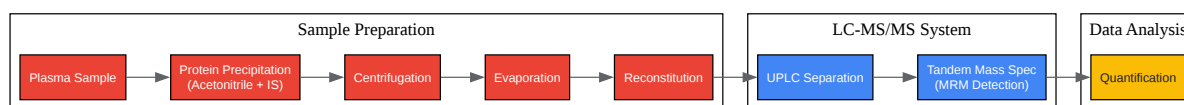
- Reconstitute the residue in 100 μ L of the initial mobile phase.
- Inject into the LC-MS/MS system.

Visualizations



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Caption: General experimental workflow for the quantification of **4-(2-Hydroxyethyl)indolin-2-one**.



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Caption: Detailed workflow for LC-MS/MS analysis in a biological matrix.

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of **4-(2-Hydroxyethyl)indolin-2-one**. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical studies and trace impurity analysis. Proper method validation in accordance with regulatory guidelines is crucial to ensure the integrity of the generated data.

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